5-Hydroxy-4-iodo-2H-pyran-3(6H)-one

Description

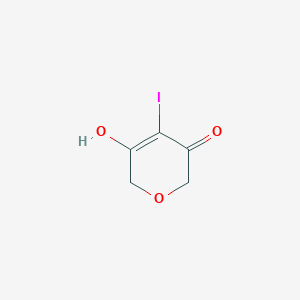

5-Hydroxy-4-iodo-2H-pyran-3(6H)-one is a substituted pyranone derivative characterized by a hydroxyl group at position 5 and an iodine atom at position 4 of the pyran ring. The presence of both hydroxyl and iodine substituents introduces unique electronic and steric effects, influencing its solubility, stability, and reactivity.

Properties

Molecular Formula |

C5H5IO3 |

|---|---|

Molecular Weight |

240.00 g/mol |

IUPAC Name |

3-hydroxy-4-iodo-2H-pyran-5-one |

InChI |

InChI=1S/C5H5IO3/c6-5-3(7)1-9-2-4(5)8/h7H,1-2H2 |

InChI Key |

RUJQNNWCKJUHJO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=O)CO1)I)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-hydroxy-4-iodo-2H-pyran-3(6H)-one with structurally related pyranones and heterocyclic compounds, focusing on substituent effects, synthetic utility, and physicochemical properties.

Structural Analogs in Pyranone Chemistry

6-Hydroxy-2H-pyran-3(6H)-one Derivatives Key Differences: The positional isomerism (hydroxyl at C6 vs. C5) and lack of iodine substitution in these derivatives result in distinct reactivity. For example, 6-hydroxy-2H-pyran-3(6H)-one derivatives are employed as polifunctional reagents in organocatalytic enantioselective reactions, leveraging their enolizable hydroxyl group and conjugated system . Reactivity Comparison: The iodine atom in this compound may enhance electrophilic substitution reactions due to its electron-withdrawing nature, whereas 6-hydroxy derivatives rely on nucleophilic activation for cascade reactions like oxa-Michael/Michael processes .

4-Hydroxy-7-phenyl-2H,5H-pyrano[4,3-b]pyran-2,5-dione (6b) Structural Features: This fused pyranone contains a phenyl group at C7 and a dione system. The absence of iodine and presence of aromatic substituents confer higher melting points (241–244°C) compared to simpler pyranones, likely due to enhanced crystallinity . Spectroscopic Contrast: The IR spectrum of 6b shows strong absorption at 1737 cm⁻¹ (C=O stretching), whereas the iodine substituent in the target compound would introduce distinct C-I stretching bands (~500 cm⁻¹) and alter electronic transitions in UV-Vis spectra .

Physicochemical and Crystallographic Properties

- Melting Points and Stability: Pyranones with electron-withdrawing groups (e.g., 6b’s dione system) exhibit higher thermal stability than hydroxyl/iodo-substituted analogs. The iodine atom in the target compound may lower its melting point due to increased molecular weight and reduced intermolecular hydrogen bonding .

- Crystal Packing: highlights the role of C-H···O interactions in stabilizing crystal structures of related heterocycles . For this compound, iodine’s polarizability could facilitate halogen···π interactions, altering packing efficiency compared to non-halogenated pyranones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.